4-Tert-butyl-1-methylazetidine-2-thione
Description
4-Tert-butyl-1-methylazetidine-2-thione is a heterocyclic compound featuring a strained four-membered azetidine ring with a thione (C=S) group at position 2, a tert-butyl substituent at position 4, and a methyl group at position 1.
Properties
CAS No. |
175467-61-5 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methylazetidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-8(2,3)6-5-7(10)9(6)4/h6H,5H2,1-4H3 |
InChI Key |
WWPIBIYVSAKYDR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(=S)N1C |
Canonical SMILES |
CC(C)(C)C1CC(=S)N1C |
Synonyms |
2-Azetidinethione, 4-(1,1-dimethylethyl)-1-methyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-tert-butylazetidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-Methyl-4-tert-butylazetidine-2-thione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-tert-butylazetidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-Methyl-4-tert-butylazetidine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-tert-butylazetidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Azetidine and Thione Derivatives
(S)-1-Benzyl-4-methylazetidine-2-thione
- Structure : Differs in substituents at positions 1 (benzyl vs. methyl) and 4 (methyl vs. tert-butyl).
- Impact: The benzyl group increases aromaticity and lipophilicity compared to the methyl group in the target compound.
4-Methyl-4H-benzo[1,4]oxazine-3-thione
- Structure : A six-membered benzooxazine ring with a thione group.
- Key Difference : The larger ring size reduces ring strain compared to azetidine, likely increasing thermal stability but decreasing reactivity.
Antioxidant and Enzyme-Inducing Effects
- Tert-butyl-containing antioxidants: Compounds like BHA (2(3)-tert-butyl-4-hydroxyanisole) induce glutathione S-transferases (GSTs), which detoxify electrophilic carcinogens .
- Inference for 4-Tert-butyl-1-methylazetidine-2-thione: The tert-butyl group may similarly enhance interactions with GSTs or other detoxification enzymes, though the thione group could introduce unique reactivity (e.g., metal chelation or nucleophilic addition) absent in phenolic antioxidants like BHA .
Steric and Electronic Effects
- Thione reactivity : The C=S group in azetidine-thiones is more nucleophilic than carbonyl groups, facilitating coordination with metals or electrophiles.
- Substituent effects : The tert-butyl group in the target compound may shield the thione from undesired reactions, whereas smaller substituents (e.g., methyl in 1-benzyl-4-methylazetidine-2-thione) allow greater accessibility .
Data Table: Comparative Analysis
| Compound | Core Structure | Key Substituents | Synthesis Method (Inferred) | Potential Bioactivity |
|---|---|---|---|---|
| 4-Tert-butyl-1-methylazetidine-2-thione | Azetidine-thione | 1-methyl, 4-tert-butyl | P₂S₅-mediated thionation | GST induction, antioxidant |
| (S)-1-Benzyl-4-methylazetidine-2-thione | Azetidine-thione | 1-benzyl, 4-methyl | Not specified | Uncharacterized |
| 4-Methyl-4H-benzo[1,4]oxazine-3-thione | Benzooxazine-thione | 4-methyl, fused benzene ring | P₂S₅ with oxazinone precursor | Not reported |
| BHA (2(3)-tert-butyl-4-hydroxyanisole) | Phenolic antioxidant | 4-hydroxy, tert-butyl | Industrial synthesis | GST induction, carcinogen detox |
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